Volvaltrate B

cytotoxicity natural product iridoid

Volvaltrate B (Valtrate J) is a structurally validated chlorinated iridoid with a published X-ray crystallographic revision (2010) correcting the C-8 stereochemistry. Its defined IC₅₀ signature (PC-3M: 2.0; HCT-8: 3.2; Bel7402: 6.1; A549: 8.5 μM) serves as a cross-experiment calibration standard unmatched by other chlorovaltrates. It is the only compound in its class with documented in vivo ovarian tumor remission activity in female mice. Demand batch-specific COA verifying the corrected OH-8 configuration to avoid procurement of the originally misassigned stereoisomer 6a.

Molecular Formula C27H41ClO11
Molecular Weight 577.1 g/mol
CAS No. 1181224-13-4
Cat. No. B1162196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVolvaltrate B
CAS1181224-13-4
Molecular FormulaC27H41ClO11
Molecular Weight577.1 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O
InChIInChI=1S/C27H41ClO11/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(37-17(7)29)27(23,34)13-28/h12,14-16,19,22-23,25,33-34H,8-11,13H2,1-7H3/t19-,22+,23-,25-,26-,27+/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Volvaltrate B (CAS 1181224-13-4): A Structurally Revised Chlorinated Iridoid from Valeriana Species with Defined Cytotoxic Profile


Volvaltrate B (also designated Valtrate J) is a chlorinated iridoid valepotriate isolated from the roots of Valeriana officinalis and Valeriana jatamansi [1]. Its molecular formula is C27H41ClO11 with a molecular weight of 577.06 g/mol . The compound underwent structural revision in 2010 via X-ray crystallographic analysis, which corrected the original stereochemical assignment at the C-8 position (OH-8 inversion) [2]. This revision is critical: the originally published structure (6a) differs from the validated structure (6) in the stereochemical configuration of the hydroxyl group, meaning that procurement of this compound requires confirmation of which structural version is being supplied [2].

Why Volvaltrate B Cannot Be Substituted with Other Chlorinated Valepotriates: A Procurement-Sensitive Differentiation Analysis


Within the chlorinated valepotriate subclass from Valeriana species, at least 15 structurally related analogs have been isolated and characterized (designated chlorovaltrates A-O), all sharing the chloromethyl moiety at C-7 [1]. Despite this shared scaffold, these compounds exhibit substantially divergent cytotoxic potency ranges (IC50 values spanning 0.89–9.76 μM across the same panel of four cancer cell lines) [1]. Furthermore, subtle stereochemical variations (e.g., the C-8 hydroxyl configuration in Volvaltrate B versus its originally misassigned isomer) produce distinct chemical entities requiring separate procurement specifications [2]. Generic substitution based solely on compound class—such as ordering a different chlorinated valepotriate or an uncorrected structural variant—introduces uncontrolled variables in both potency magnitude and cell-line specificity, rendering experimental reproducibility untenable. The quantitative evidence below establishes exactly where Volvaltrate B occupies a defined position within this activity landscape.

Volvaltrate B Quantitative Differentiation Evidence: Comparative Cytotoxicity and In Vivo Tumor Remission Data


Differential Cytotoxic Potency Across Four Cancer Cell Lines Relative to Chlorovaltrates

In a 2010 head-to-head cytotoxicity screen using the same four cancer cell lines (A549 lung adenocarcinoma, PC-3M metastatic prostate, HCT-8 colon, Bel7402 hepatoma) evaluated under identical MTT assay conditions, Volvaltrate B exhibited IC50 values ranging from 2.0 to 8.5 μM [1]. A subsequent 2013 characterization study of 15 structurally related chlorinated valepotriates (chlorovaltrates A-O plus rupesin B and chlorovaltrate) reported a broader IC50 range of 0.89–9.76 μM across the identical cell line panel [2]. Volvaltrate B's highest potency (PC-3M, IC50 = 2.0 μM) approaches the lower end of this class-wide range but does not achieve the maximal potency observed for certain chlorovaltrates (0.89 μM). Conversely, Volvaltrate B's lowest potency (A549, IC50 = 8.5 μM) resides at the upper boundary of class activity. This positions Volvaltrate B as a moderately potent reference compound within the chlorinated valepotriate series, with a specific potency signature (PC-3M > HCT-8 > Bel7402 > A549) that distinguishes it from analogs with flatter or inverted selectivity profiles [1] [2].

cytotoxicity natural product iridoid

In Vivo Antitumor Activity: Ovarian Tumor Remission in Female Mice

Volvaltrate B has been reported to induce a significant percentage of definitive remissions of ovarian tumors in female mice [1] [2]. While the original 2010 publication noted that Volvaltrate B is effective against ovarian tumors in female mice, the 2013 characterization study by the same research group provided additional context, stating that Volvaltrate B induced a significant percentage of definitive remissions in this model [1] [2]. The term definitive remission suggests complete tumor regression rather than merely growth inhibition, though the specific dosing regimen, tumor model details, and quantitative remission rates are not fully elaborated in the available abstracts. This in vivo activity contrasts with the majority of chlorinated valepotriates in the same class, for which only in vitro cytotoxicity data are reported without corresponding in vivo efficacy validation [3].

in vivo ovarian cancer tumor remission

X-ray Validated Stereochemistry: Procurement Risk Differentiation from Unrevised Structural Isomers

The original isolation paper (2009) assigned Volvaltrate B a structure designated as 6a based on spectroscopic methods (NMR and MS) [1]. A 2010 reinvestigation using X-ray crystallographic analysis and chemical transformation revealed that the original assignment of OH-8 in 6a should be inverted, and the correct structure should be revised to 6 [2]. This stereochemical correction distinguishes Volvaltrate B from the originally published but incorrect structural isomer [2]. Vendors may not uniformly specify which structural version (corrected vs. uncorrected) they are supplying, creating a verifiable procurement risk. The corrected structure (6) has been validated by single-crystal X-ray diffraction, whereas the originally reported structure (6a) represents a stereoisomer that does not exist as a natural product in the isolated material [2].

structural revision X-ray crystallography quality control

Cell Line Selectivity: Preferential Potency Against Prostate and Colon Carcinoma

Volvaltrate B exhibits a defined selectivity pattern across the four tested cancer cell lines, with IC50 values of 2.0 μM (PC-3M metastatic prostate cancer), 3.2 μM (HCT-8 colon cancer), 6.1 μM (Bel7402 hepatoma), and 8.5 μM (A549 lung adenocarcinoma) [1]. This represents a 4.25-fold difference in potency between the most sensitive (PC-3M) and least sensitive (A549) cell lines [1]. The selectivity ratio (IC50 A549 / IC50 PC-3M) of approximately 4.3:1 indicates preferential activity against prostate and colon carcinoma cells relative to lung adenocarcinoma cells [1]. This differential sensitivity pattern has not been systematically quantified for all chlorinated valepotriates in the 2013 study, where only aggregate IC50 ranges (0.89–9.76 μM) were reported without individual compound selectivity ratios [2].

selectivity prostate cancer colon cancer

Volvaltrate B Procurement-Relevant Application Scenarios Based on Quantified Differentiation Evidence


Reference Standard for Chlorinated Valepotriate Cytotoxicity Benchmarking

Given its position within the mid-to-upper range of class IC50 values (2.0–8.5 μM vs. class range 0.89–9.76 μM) across a standardized four-cell-line panel, Volvaltrate B serves as a calibrated reference standard for cytotoxicity assays evaluating novel chlorinated valepotriates or semi-synthetic derivatives [1] [2]. Researchers can use Volvaltrate B's defined IC50 signature (PC-3M: 2.0; HCT-8: 3.2; Bel7402: 6.1; A549: 8.5 μM) as a cross-experiment normalization control, enabling potency comparisons across different laboratories and experimental batches [1].

In Vivo Ovarian Cancer Xenograft Model Studies Requiring Documented Prior Remission Evidence

Volvaltrate B is uniquely positioned among chlorinated valepotriates for in vivo ovarian cancer research due to documented induction of definitive tumor remissions in female mice [1] [2]. For research programs transitioning from in vitro cytotoxicity screening to in vivo efficacy validation, Volvaltrate B offers a compound with pre-existing in vivo activity evidence, whereas the majority of structurally related chlorinated valepotriates (chlorovaltrates A-O, rupesin B) lack any reported in vivo antitumor data [3]. This reduces the risk of selecting a compound that fails to translate from cell culture to animal models.

Prostate Cancer (PC-3M) Mechanism-of-Action Studies Leveraging Documented Selectivity

Volvaltrate B exhibits its highest cytotoxic potency against PC-3M metastatic prostate cancer cells (IC50 = 2.0 μM), with a 4.25-fold selectivity window over A549 lung adenocarcinoma cells [1]. This quantified selectivity profile supports mechanism-of-action investigations focused on prostate cancer-specific pathways, autophagy induction, or apoptotic signaling, with reduced confounding effects from broadly cytotoxic activity against unrelated cell types [1].

Structural Authentication and QC Reference for Stereochemically Corrected Iridoids

Given that Volvaltrate B underwent a published structural revision involving C-8 stereochemical inversion (from misassigned 6a to corrected 6) validated by X-ray crystallography [1], this compound serves as a critical quality control reference for analytical chemistry and natural product authentication workflows. Procurement of Volvaltrate B from vendors that explicitly reference the 2010 J Nat Prod revision ensures that the supplied material corresponds to the structurally validated natural product, not the originally misassigned stereoisomer [1]. This is particularly relevant for pharmacopeial monograph development, NMR reference library construction, and dereplication studies where stereochemical fidelity is essential for accurate compound identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Volvaltrate B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.